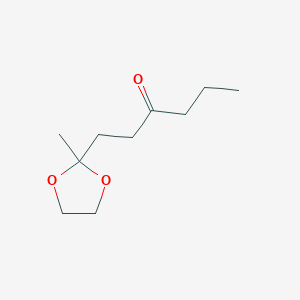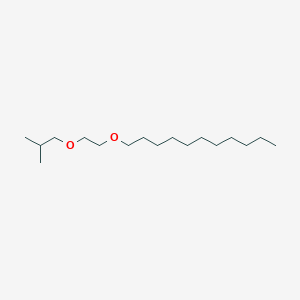
1-Isobutoxy-2-undecyloxy-ethane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Isobutoxy-2-undecyloxy-ethane is an organic compound with the molecular formula C17H36O2. It consists of 17 carbon atoms, 36 hydrogen atoms, and 2 oxygen atoms . This compound is characterized by its unique structure, which includes an isobutoxy group and an undecyloxy group attached to an ethane backbone.
Vorbereitungsmethoden
The synthesis of 1-Isobutoxy-2-undecyloxy-ethane can be achieved through various synthetic routes. One common method involves the reaction of isobutyl alcohol with undecyl bromide in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like toluene under reflux conditions. The product is then purified through distillation or recrystallization .
Industrial production methods may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure consistent quality and yield.
Analyse Chemischer Reaktionen
1-Isobutoxy-2-undecyloxy-ethane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst to yield alcohols.
Common reagents and conditions for these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
1-Isobutoxy-2-undecyloxy-ethane has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be utilized in studies involving lipid membranes due to its amphiphilic nature.
Medicine: Research into its potential as a drug delivery agent is ongoing, given its ability to interact with biological membranes.
Industry: It is used in the formulation of specialty chemicals and surfactants.
Wirkmechanismus
The mechanism by which 1-Isobutoxy-2-undecyloxy-ethane exerts its effects involves its interaction with lipid membranes. The compound’s amphiphilic nature allows it to integrate into lipid bilayers, potentially altering membrane fluidity and permeability. This can affect various molecular targets and pathways, including those involved in cell signaling and transport .
Vergleich Mit ähnlichen Verbindungen
Similar compounds to 1-Isobutoxy-2-undecyloxy-ethane include other alkoxyalkanes such as:
- 1-Methoxy-2-decyloxy-ethane
- 1-Ethoxy-2-octyloxy-ethane
- 1-Propoxy-2-hexyloxy-ethane
Compared to these compounds, this compound is unique due to its specific combination of isobutoxy and undecyloxy groups, which confer distinct physical and chemical properties .
Eigenschaften
CAS-Nummer |
108063-06-5 |
|---|---|
Molekularformel |
C17H36O2 |
Molekulargewicht |
272.5 g/mol |
IUPAC-Name |
1-[2-(2-methylpropoxy)ethoxy]undecane |
InChI |
InChI=1S/C17H36O2/c1-4-5-6-7-8-9-10-11-12-13-18-14-15-19-16-17(2)3/h17H,4-16H2,1-3H3 |
InChI-Schlüssel |
OUUHXPMXLSZUDM-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCOCCOCC(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


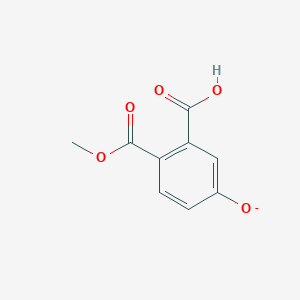
![Cyclopentyl(phenyl)[2-(piperidin-1-yl)ethyl]silanol](/img/structure/B14331089.png)

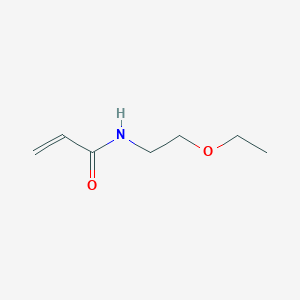
![Methyl 4-[(propan-2-yl)sulfanyl]butanoate](/img/structure/B14331109.png)

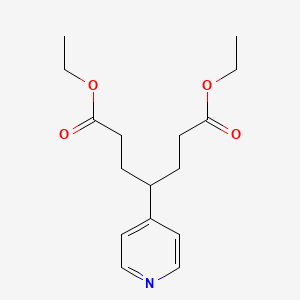


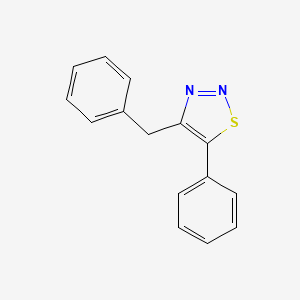
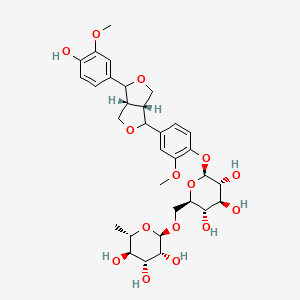
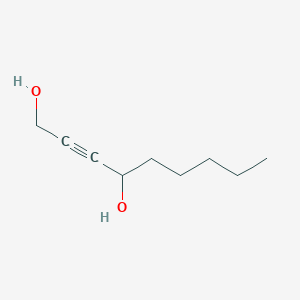
silane](/img/structure/B14331173.png)
